molecular formula C8H8N2O2S B6254462 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid CAS No. 1017273-61-8

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B6254462
CAS No.: 1017273-61-8
M. Wt: 196.23 g/mol
InChI Key: WKUNDVGRORQHOM-UHFFFAOYSA-N
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Description

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2,3-butanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality products .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
  • Imidazo[2,1-b]thiazole-5-carboxamide

Uniqueness

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1017273-61-8

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c1-4-3-10-5(2)6(7(11)12)9-8(10)13-4/h3H,1-2H3,(H,11,12)

InChI Key

WKUNDVGRORQHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C(=O)O)C

Purity

95

Origin of Product

United States

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